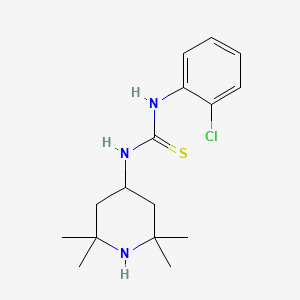

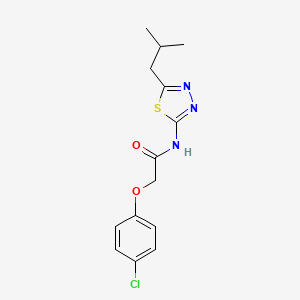

N-(2-chlorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Thiourea derivatives are synthesized through a reaction involving isothiocyanates and amines. This synthesis process is exemplified in studies where derivatives similar to the compound of interest are created by reacting dichlorophenyl isothiocyanate with various amines, leading to a range of thiourea compounds characterized by different substituents. These synthesis processes are detailed in the literature, highlighting methods to tailor the molecular structure of thiourea derivatives for specific applications or studies (Yusof et al., 2010; Mansuroğlu et al., 2009).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including the compound of interest, is characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These studies reveal the typical cis-trans configuration around the thiourea moiety and the presence of intramolecular and intermolecular hydrogen bonding, which significantly influences the crystalline structure and stability of these compounds. The detailed molecular conformation analysis is essential for understanding the compound's reactivity and physical properties (Saeed & Parvez, 2005; Rauf et al., 2009).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions, including alkylation and acylation, which modify their chemical structure and properties. These reactions are pivotal for synthesizing specific thiourea compounds with desired functionalities and for studying their chemical behavior under different conditions. The reactivity of these compounds towards different reagents provides insights into their chemical stability and potential applications in various fields (Abosadiya et al., 2015).

Physical Properties Analysis

The physical properties of thiourea derivatives, including solubility, melting points, and crystal structure, are closely related to their molecular structure. Studies have shown that the introduction of different substituents on the thiourea moiety can significantly alter these properties, affecting the compound's usability in various applications. The detailed analysis of physical properties is crucial for the practical application of these compounds (Odularu et al., 2021).

Chemical Properties Analysis

Thiourea derivatives exhibit a wide range of chemical properties, including acid-base behavior, reactivity towards electrophiles and nucleophiles, and the ability to form stable complexes with metals. These properties are explored through various analytical techniques, providing a comprehensive understanding of the compound's behavior in chemical reactions. The chemical properties of thiourea derivatives are pivotal for their application in catalysis, material science, and as intermediates in organic synthesis (Krivokolysko et al., 2001).

properties

IUPAC Name |

1-(2-chlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3S/c1-15(2)9-11(10-16(3,4)20-15)18-14(21)19-13-8-6-5-7-12(13)17/h5-8,11,20H,9-10H2,1-4H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORPBQCQTJCDHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5844189.png)

![4-benzyl-1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5844201.png)

![4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B5844204.png)

![2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5844230.png)

![{4-[(3,4-dimethylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5844238.png)

![N-[2-(4-fluorophenyl)ethyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5844265.png)

![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B5844282.png)